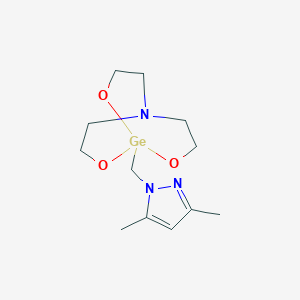
ジカンバ・ジグリコアミン
概要
説明
The compound “Clarity” is a proprietary blend of several herbs known for promoting mental clarity and cognitive function. The blend includes Bacopa monnieri, Ginkgo biloba, Centella asiatica, Melissa officinalis, Schisandra chinensis, and Rosmarinus officinalis . These herbs have been traditionally used in various cultures for their cognitive-enhancing properties.
科学的研究の応用
The “Clarity” compound has a wide range of scientific research applications. In chemistry, it is used to study the extraction and isolation of phytochemicals from herbs. In biology, it is used to investigate the effects of these phytochemicals on cognitive function and brain health. In medicine, the “Clarity” compound is studied for its potential use in treating cognitive disorders such as Alzheimer’s disease and dementia. In the industry, it is used in the formulation of dietary supplements and functional foods aimed at enhancing cognitive function.
作用機序
Target of Action
The primary targets of Dicamba-diglycoamine are broadleaf weeds . It is particularly effective against glyphosate-resistant weeds, including Palmer amaranth, waterhemp, and horseweed . The compound acts by manipulating plant phytohormone responses .
Mode of Action
Dicamba-diglycoamine is an auxin herbicide . It mimics the action of the plant hormone auxin, leading to uncontrolled growth and eventually plant death . Specifically, it increases the production of ethylene and abscisic acid, which leads to plant growth inhibition, senescence, and tissue decay .
Biochemical Pathways
The biochemical pathways affected by Dicamba-diglycoamine involve the manipulation of plant phytohormone responses . By increasing the production of ethylene and abscisic acid, the compound disrupts normal plant growth and development .
Pharmacokinetics
It is known that the compound is absorbed through the leaves of plants and translocates throughout the plant .
Result of Action
The result of Dicamba-diglycoamine’s action is the inhibition of plant growth, leading to senescence and tissue decay . This is particularly effective against broadleaf weeds, making it a valuable tool for weed management in crops .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dicamba-diglycoamine . For instance, increased temperature and reduced humidity have been documented to increase soybean response from the DMA salt of dicamba . Furthermore, off-target movement of dicamba, such as spray drift and volatilization, can be influenced by environmental conditions .
生化学分析
Biochemical Properties
Dicamba-diglycoamine interacts with various enzymes, proteins, and other biomolecules. As an auxin herbicide, it manipulates plant phytohormone responses, specifically increasing ethylene and abscisic acid production . This interaction leads to plant growth inhibition, senescence, and tissue decay .
Cellular Effects
Dicamba-diglycoamine has significant effects on various types of cells and cellular processes. It disrupts the cellular transport systems and can induce plant death . The abnormal growth of the plant caused by Dicamba-diglycoamine can lead to disruption of the cellular transport systems .
Molecular Mechanism
Dicamba-diglycoamine exerts its effects at the molecular level through a variety of mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . The binding interactions of Dicamba-diglycoamine with biomolecules are key to its mechanism of action .
Temporal Effects in Laboratory Settings
The effects of Dicamba-diglycoamine change over time in laboratory settings. It has been observed that the volatility of Dicamba-diglycoamine can be affected by temperature and humidity . This can influence the stability and degradation of the product, as well as its long-term effects on cellular function .
Metabolic Pathways
Dicamba-diglycoamine is involved in specific metabolic pathways. It is poorly metabolized, and the pathways involved include demethylation, hydroxylation, and glucuronic acid conjugation . It interacts with various enzymes and cofactors within these pathways .
Transport and Distribution
Dicamba-diglycoamine is transported and distributed within cells and tissues. It is selective, systemic, absorbed through leaves, and translocates throughout the plant . The transport and distribution of Dicamba-diglycoamine can be influenced by various factors, including the presence of specific transporters or binding proteins .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of the “Clarity” compound involves the extraction of active ingredients from the respective herbs. Each herb undergoes a specific extraction process to isolate the desired phytochemicals. For instance, Bacopa monnieri is typically extracted using ethanol or water, while Ginkgo biloba is extracted using acetone or ethanol. The extracts are then concentrated and combined in precise proportions to create the final blend.
Industrial Production Methods: In an industrial setting, the production of the “Clarity” compound involves large-scale extraction processes. The herbs are first dried and ground into a fine powder. The powdered herbs are then subjected to solvent extraction using ethanol or water. The extracts are filtered, concentrated, and standardized to ensure consistent potency. The final blend is then formulated into various dosage forms such as capsules, tablets, or liquid extracts.
化学反応の分析
Types of Reactions: The active compounds in the “Clarity” blend undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the flavonoids in Ginkgo biloba can undergo oxidation to form quinones, which are potent antioxidants. Similarly, the triterpenoids in Centella asiatica can undergo reduction reactions to form bioactive metabolites.
Common Reagents and Conditions: Common reagents used in the extraction and preparation of the “Clarity” compound include ethanol, acetone, and water. The extraction process is typically carried out at room temperature or slightly elevated temperatures to ensure maximum yield of active compounds.
Major Products Formed: The major products formed from the extraction and preparation of the “Clarity” compound include flavonoids, triterpenoids, and other phytochemicals. These compounds are responsible for the cognitive-enhancing effects of the blend.
類似化合物との比較
- Focus Factor
- Neuro Peak
- Mind Lab Pro
- Alpha Brain
These similar compounds also aim to enhance cognitive function but differ in their specific formulations and ingredient profiles.
特性
IUPAC Name |
2-(2-aminoethoxy)ethanol;3,6-dichloro-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.C4H11NO2/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;5-1-3-7-4-2-6/h2-3H,1H3,(H,11,12);6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURLONWWPWCPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(COCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034366 | |
| Record name | Dicamba-diglycoamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104040-79-1 | |
| Record name | Dicamba diglycolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104040-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicamba-diglycoamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104040791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicamba-diglycoamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminoethoxy)ethanol;3,6-dichloro-2-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICAMBA-DIGLYCOAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53I19O3887 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-chloro-3-[2,6-dibromo-4-[2-[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol](/img/structure/B24820.png)








![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)


![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)

